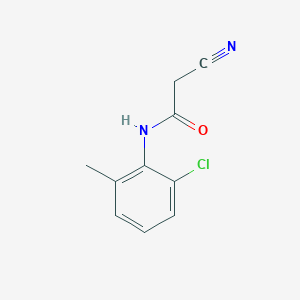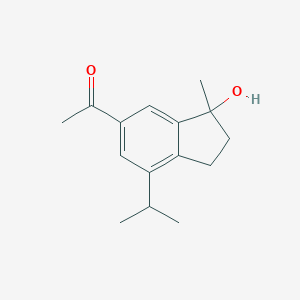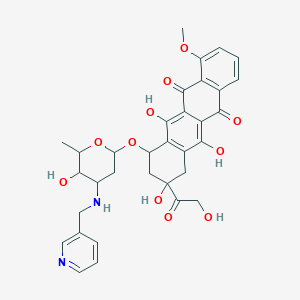
N-(3-Pyridylmethyl)adriamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridylmethyl)adriamycin (also known as PIRARUBICIN) is a synthetic anthracycline antibiotic that is used in cancer chemotherapy. It was first synthesized in the 1970s and has since been used to treat a variety of cancers, including breast, lung, and ovarian cancer. PIRARUBICIN is a derivative of daunorubicin, another anthracycline antibiotic.
Mécanisme D'action
PIRARUBICIN works by intercalating into DNA and inhibiting its synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
PIRARUBICIN has several biochemical and physiological effects on cancer cells. It induces DNA damage, inhibits DNA synthesis, and inhibits the activity of topoisomerase II. These effects lead to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PIRARUBICIN has several advantages and limitations for lab experiments. One advantage is that it is effective in the treatment of a variety of cancers. Another advantage is that it has a well-established mechanism of action. One limitation is that it can cause DNA damage in healthy cells as well as cancer cells. Another limitation is that it can be toxic to the heart and other organs.
Orientations Futures
There are several future directions for research on PIRARUBICIN. One direction is the development of more targeted therapies that minimize the toxicity of the drug. Another direction is the identification of biomarkers that can predict the response of cancer cells to PIRARUBICIN. Finally, there is a need for more clinical trials to determine the optimal dosing and scheduling of PIRARUBICIN in the treatment of various cancers.
Conclusion:
PIRARUBICIN is a synthetic anthracycline antibiotic that has been extensively studied for its anticancer properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. PIRARUBICIN has several advantages and limitations for lab experiments, and there are several future directions for research on the drug.
Méthodes De Synthèse
The synthesis of PIRARUBICIN involves several steps. The first step is the conversion of daunorubicin to 4-demethoxydaunorubicin. This is followed by the addition of a pyridine ring to the 4-demethoxydaunorubicin molecule. The final step involves the addition of a methyl group to the pyridine ring to form PIRARUBICIN.
Applications De Recherche Scientifique
PIRARUBICIN has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of a variety of cancers, including breast, lung, and ovarian cancer. PIRARUBICIN works by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
145785-62-2 |
|---|---|
Nom du produit |
N-(3-Pyridylmethyl)adriamycin |
Formule moléculaire |
C33H34N2O11 |
Poids moléculaire |
634.6 g/mol |
Nom IUPAC |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
Clé InChI |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Autres numéros CAS |
145843-38-5 |
Synonymes |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



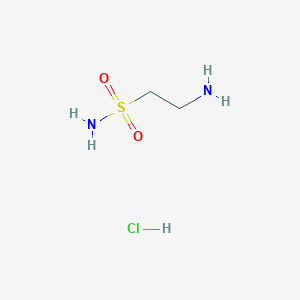
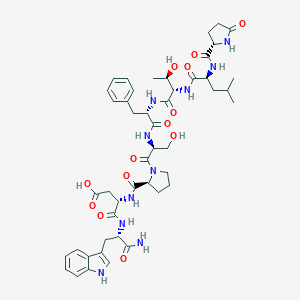
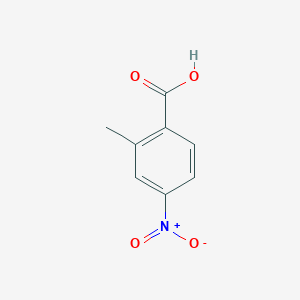
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
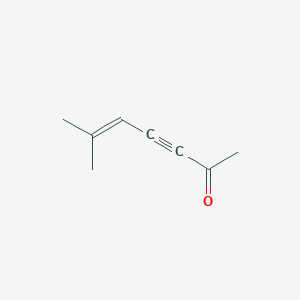
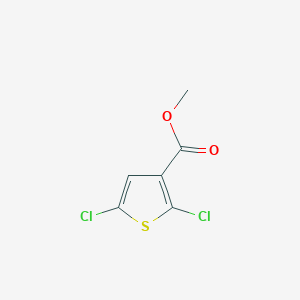
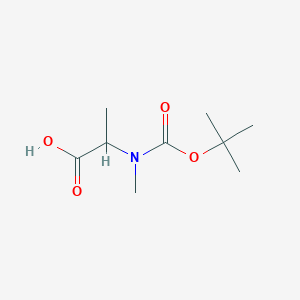
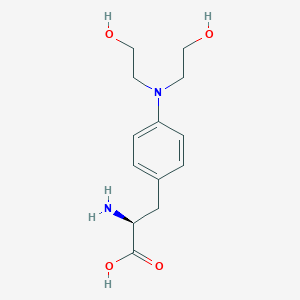
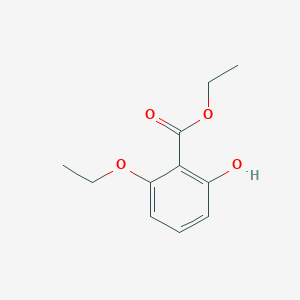
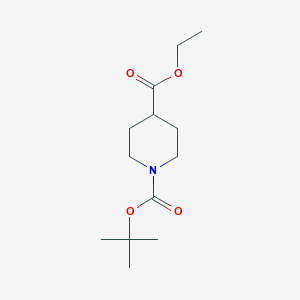
![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
